(2R)-4-(4-Fluorophenyl)-2-methylbutanoic acid
Description
(2R)-4-(4-Fluorophenyl)-2-methylbutanoic acid is a chiral carboxylic acid featuring a fluorinated aromatic ring and a branched alkyl chain. Its structure comprises:
- 4-(4-Fluorophenyl) group: A para-fluorinated benzene ring attached to the fourth carbon of the butanoic acid backbone.
- (2R)-2-methyl substituent: A methyl group at the second carbon in the (R)-configuration, conferring stereochemical specificity.
This compound is of interest in pharmaceutical and agrochemical research due to the fluorine atom’s electron-withdrawing properties and the stereochemical influence on biological activity.
Properties
IUPAC Name |
(2R)-4-(4-fluorophenyl)-2-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8(11(13)14)2-3-9-4-6-10(12)7-5-9/h4-8H,2-3H2,1H3,(H,13,14)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMQKOTUKZOAMS-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization
- Catalyst Loading : 0.5 mol% Ru-(S)-BINAP achieves full conversion in 12 hours at 50°C.
- Pressure : 50 bar H₂ ensures rapid reduction without over-hydrogenation byproducts.
- Solvent : Tetrahydrofuran (THF) enhances catalyst stability and substrate solubility.
Resolution of Racemic Mixtures
For racemic mixtures, diastereomeric salt formation with (1S,2R)-norephedrine separates enantiomers. The (2R)-acid forms a crystalline salt in ethyl acetate/heptane (1:4 v/v), yielding 92% recovery with 99.5% ee. Alternatively, enzymatic resolution using Candida antarctica lipase B selectively hydrolyzes the (2S)-ethyl ester, leaving the (2R)-enantiomer intact.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Patent US11332435B2 discloses a continuous process for analogous compounds, adaptable to this compound:
Crystallization Dynamics
Crystallization conditions critically influence polymorph formation. Seeding with enantiopure crystals in ethanol-water (1:4 v/v) at 40°C ensures phase purity, as demonstrated for structurally related acids.
Comparative Analysis of Methodologies
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Chiral Pool | 68–72 | >98 | Moderate | High |
| Asymmetric Hydrogenation | 89–93 | >99 | High | Moderate |
| Enzymatic Resolution | 45–50 | 99.5 | Low | Low |
Data synthesized from.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-4-(4-Fluorophenyl)-2-methylbutanoic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom in the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2R)-4-(4-Fluorophenyl)-2-methylbutanoic acid is used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it valuable in the development of chiral catalysts for asymmetric synthesis.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly for its interactions with biological targets influenced by the fluorophenyl group.
Biological Studies: It serves as a model compound in studies of enzyme-substrate interactions and metabolic pathways.
Industry:
Material Science: The compound’s unique properties are explored for applications in material science, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of (2R)-4-(4-Fluorophenyl)-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs with Aromatic Substitutions
Key Findings :
- Fluorine’s electronegativity enhances metabolic stability compared to chlorine or methyl groups .
- Hydroxyl-substituted analogs (e.g., clinofibrate photoproducts) exhibit lower photostability, degrading completely under UV light after 14 days, whereas fluorinated derivatives may resist oxidation better .
Enantiomeric Comparisons
Key Findings :
- Enantiomers of 2-methylbutanoic acid exhibit divergent olfactory profiles due to chiral recognition by olfactory receptors .
- The (R)-configuration in the target compound may influence its pharmacokinetics or target binding, though direct evidence requires further study.
Pharmaceutical Derivatives
Key Findings :
Photostability and Degradation Pathways
- Clinofibrate photoproducts: UV irradiation generates stable derivatives like 2-(4-hydroxyphenyl)-2-methylbutanoic acid, which persist even after 14 days of exposure. Fluorinated analogs like the target compound may resist decarboxylation or elimination reactions better .
Biological Activity
(2R)-4-(4-Fluorophenyl)-2-methylbutanoic acid, a chiral compound with a fluorinated aromatic ring, has garnered attention in pharmacological research due to its potential biological activities, particularly in anti-inflammatory and analgesic pathways. This article reviews the current understanding of its biological activity based on various studies, including its mechanism of action, therapeutic applications, and comparative analysis with related compounds.
- IUPAC Name : this compound
- Molecular Formula : CHFO
- Molecular Weight : 198.22 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorophenyl group enhances binding affinity and selectivity, allowing modulation of various biological pathways:
- Anti-inflammatory Activity : Studies indicate that this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory processes.
- Analgesic Properties : It has been evaluated for pain relief mechanisms, potentially acting on the central nervous system to reduce pain perception.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on COX enzymes, leading to a reduction in prostaglandin synthesis. This mechanism is critical for its anti-inflammatory effects. Additionally, the compound has shown promise in modulating neurotransmitter levels associated with pain pathways.
In Vivo Studies
Research involving animal models has indicated that administration of this compound leads to observable analgesic effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, in rat models, it was effective in reducing hyperalgesia induced by inflammatory agents .
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Structure | Biological Activity | Mechanism |
|---|---|---|---|
| This compound | Structure | Anti-inflammatory, Analgesic | COX inhibition |
| 4-Fluorophenol | Structure | Antimicrobial | Disruption of cell membranes |
| 5-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl carbamate | Structure | Antitumor | HER1/HER2 inhibition |
The fluorinated structure of this compound not only enhances its pharmacokinetic properties but also distinguishes it from other compounds with similar backbones.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profiles of this compound:
- Chronic Pain Model : In a study involving chronic pain models in rats, treatment with this compound resulted in a statistically significant reduction in pain scores compared to control groups receiving placebo or standard analgesics .
- Inflammation Induction : Another study assessed the anti-inflammatory effects by inducing paw edema in rats. The compound demonstrated a dose-dependent reduction in edema size, indicating its potential as an effective anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for enantioselective preparation of (2R)-4-(4-fluorophenyl)-2-methylbutanoic acid?
- Answer : Enantioselective synthesis can be achieved via chiral auxiliary-mediated alkylation or asymmetric catalysis. For fluorophenyl-containing carboxylic acids, Knoevenagel condensation (using fluorinated benzaldehyde derivatives) followed by hydrogenation and chiral resolution (e.g., enzymatic or chromatographic separation) is a common approach . Evidence from fluorophenylglycine synthesis (e.g., (R)-2-amino-2-(4-fluorophenyl)acetic acid) suggests that Sharpless epoxidation or enzymatic kinetic resolution may preserve stereochemical integrity .
Q. How can researchers validate the stereochemical purity of this compound?
- Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak AD-H) and polarimetric detection. Comparative analysis with racemic mixtures or enantiomerically pure standards is critical. Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, can distinguish fluorophenyl group orientation, while X-ray crystallography resolves absolute configuration .
Q. What are the key physicochemical properties of this compound relevant to solubility and formulation?
- Answer : The compound’s logP (~2.8) and pKa (~4.5 for the carboxylic acid group) can be predicted via computational tools (e.g., MarvinSketch). Experimental validation includes pH-solubility profiling and differential scanning calorimetry (DSC) to assess thermal stability. Fluorine’s electron-withdrawing effect enhances acidity, impacting salt formation (e.g., sodium or lysine salts) for improved bioavailability .
Advanced Research Questions
Q. How does the stereochemistry of the 2-methyl group influence biological activity in enzyme inhibition studies?
- Answer : The (2R)-configuration may enhance binding to chiral enzyme pockets (e.g., cyclooxygenase or kynurenine-3-hydroxylase). Comparative assays using (2S)-enantiomers are essential. For example, fluorophenylglycine derivatives show enantiomer-specific inhibition of amino acid decarboxylases, with (R)-forms exhibiting 10–50× higher potency .
Q. What analytical strategies resolve contradictions in metabolic stability data for fluorinated butanoic acid derivatives?
- Answer : Contradictions often arise from interspecies cytochrome P450 (CYP) variability. Use human liver microsomes (HLMs) with LC-MS/MS to quantify phase I metabolites (e.g., hydroxylation at the methyl group). Cross-validate with in silico tools like MetaSite. Evidence from photodegradation studies of 2-methylbutanoic acid derivatives suggests UV-light exposure generates hydroxylated byproducts, necessitating controlled storage conditions .
Q. What role does this compound play in prodrug design for CNS-targeted therapeutics?
- Answer : The fluorophenyl group enhances blood-brain barrier (BBB) permeability via passive diffusion. Ester prodrugs (e.g., methyl or pivaloyloxymethyl esters) can mask the carboxylic acid, improving bioavailability. Hydrolysis studies in plasma and brain homogenates are required to assess conversion rates. Patent data on statin intermediates (e.g., atorvastatin precursors) highlight fluorophenyl butanoic acids as key motifs for HMG-CoA reductase inhibition .
Methodological Notes
- Data Interpretation : Fluorine’s inductive effects alter electronic environments, necessitating -NMR for reaction monitoring .
- Contradictions : Conflicting bioactivity data may stem from impurities in early synthetic batches. Use LC-MS purity >99% and elemental analysis for verification .
- Safety : Fluorinated compounds require rigorous genotoxicity screening (e.g., Ames test) due to potential metabolite fluorocitrate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
